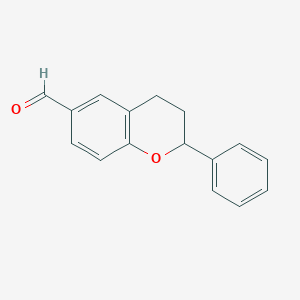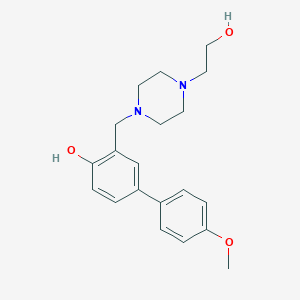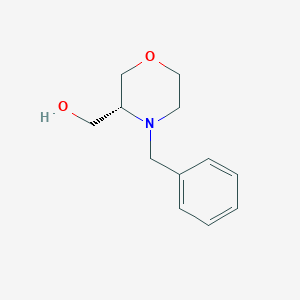
Caryophyllone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Caryophyllene is a natural bicyclic sesquiterpene, primarily found in essential oils of various plants such as cloves, black pepper, and cannabis. It is known for its distinctive spicy and woody aroma. Unlike many other terpenes, beta-Caryophyllene can interact directly with the endocannabinoid system, specifically targeting the cannabinoid receptor type 2 (CB2) without affecting the cannabinoid receptor type 1 (CB1), making it non-psychogenic .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Beta-Caryophyllene can be synthesized through various methods. One notable method involves the use of sesquiterpene synthase enzymes. For instance, a new sesquiterpene synthase from tobacco has been identified, which can efficiently produce beta-Caryophyllene when overexpressed in engineered Escherichia coli. The process involves the mevalonate (MVA) pathway, and the highest production achieved was 5142 mg/L during fed-batch fermentation with in situ extraction .
Industrial Production Methods
Industrial production of beta-Caryophyllene often involves the extraction from natural sources such as clove oil, black pepper, and cannabis. The extraction process typically includes steam distillation or solvent extraction. Additionally, biotechnological methods using genetically engineered microorganisms like Escherichia coli have shown promise in producing beta-Caryophyllene at a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
Beta-Caryophyllene undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products
Caryophyllene Oxide: Formed through oxidation.
Secondary Organic Aerosols (SOA): Formed through ozonolysis, with various oxidized monomers, dimers, and trimers.
Applications De Recherche Scientifique
Beta-Caryophyllene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules and fragrances.
Biology: Studied for its role in plant stress resistance and communication.
Medicine: Exhibits anti-inflammatory, antioxidant, and analgesic properties.
Industry: Used as a fragrance in the cosmetic industry and as a potential biofuel.
Mécanisme D'action
Beta-Caryophyllene exerts its effects primarily through the activation of the cannabinoid receptor type 2 (CB2). This activation leads to various biological responses, including anti-inflammatory and analgesic effects. It also activates peroxisome proliferator-activated receptors alpha (PPAR-α) and gamma (PPAR-γ), which play roles in lipid metabolism and anti-inflammatory responses . Additionally, beta-Caryophyllene influences the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is involved in oxidative stress responses .
Comparaison Avec Des Composés Similaires
Beta-Caryophyllene is often compared with other sesquiterpenes such as:
Alpha-Caryophyllene: Another isomer with similar properties but different structural configuration.
Caryophyllene Oxide: An oxidized form of beta-Caryophyllene with distinct biological activities.
Humulene: Another sesquiterpene found in hops and cannabis, known for its anti-inflammatory properties.
Beta-Caryophyllene is unique due to its ability to selectively activate the CB2 receptor without affecting the CB1 receptor, making it non-psychogenic and suitable for various therapeutic applications .
Propriétés
Numéro CAS |
109119-65-5 |
|---|---|
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
(1S,2R,5S,8R)-4,4,8-trimethyltricyclo[6.3.1.02,5]dodecan-11-one |
InChI |
InChI=1S/C15H24O/c1-14(2)8-10-11-9-15(3,6-4-12(10)14)7-5-13(11)16/h10-12H,4-9H2,1-3H3/t10-,11-,12-,15+/m0/s1 |
Clé InChI |
JLZBTPJKBKNFEG-JUFZMCDQSA-N |
SMILES |
CC1(CC2C1CCC3(CCC(=O)C2C3)C)C |
SMILES isomérique |
C[C@]12CC[C@H]3[C@@H](CC3(C)C)[C@H](C1)C(=O)CC2 |
SMILES canonique |
CC1(CC2C1CCC3(CCC(=O)C2C3)C)C |
Synonymes |
eta-caryophyllone caryophyllone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B24846.png)
![ethyl-[2-[2-[2-(ethyl-dimethyl-ammonio)ethoxy]ethoxy]ethyl]-dimethyl-azanium diiodide](/img/structure/B24849.png)

![2-(3-Bromophenyl)benzo[D]thiazole](/img/structure/B24853.png)

